An In-Depth Technical Guide to the Physicochemical Properties of 4-Sulfanylideneimidazolidin-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 4-Sulfanylideneimidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 4-sulfanylideneimidazolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies and the scientific rationale that underpin our understanding of this molecule's behavior.
Introduction: The Significance of 4-Sulfanylideneimidazolidin-2-one
4-Sulfanylideneimidazolidin-2-one, also known as 2-thioxoimidazolidin-4-one or 2-thiohydantoin, is a five-membered heterocyclic compound. It serves as a crucial scaffold in the synthesis of a wide array of biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, anticancer, antimicrobial, and antidiabetic properties. A thorough understanding of its physicochemical properties is paramount for optimizing its synthesis, formulation, and biological activity in the pursuit of novel therapeutics.
Molecular Structure and Chemical Identity
The foundational knowledge of any chemical entity begins with its structure. 4-Sulfanylideneimidazolidin-2-one possesses a unique arrangement of atoms that dictates its reactivity and physical characteristics.
| Property | Value | Source |
| IUPAC Name | 4-sulfanylideneimidazolidin-2-one | IUPAC Nomenclature |
| Synonyms | 2-Thioxoimidazolidin-4-one, 2-Thiohydantoin | - |
| CAS Number | 503-87-7 | - |
| Molecular Formula | C₃H₄N₂OS | - |
| Molecular Weight | 116.14 g/mol | - |
| SMILES | O=C1NC(=S)NC1 | - |
| InChI | InChI=1S/C3H4N2OS/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7) | - |
graph MolStructure { layout=neato; node [shape=plaintext]; edge [style=bold];// Atom positions C1 [pos="0,1!", label="C"]; N1 [pos="-0.87,0.5!", label="N"]; C2 [pos="-0.87,-0.5!", label="C"]; N2 [pos="0.87,-0.5!", label="N"]; C3 [pos="0.87,0.5!", label="C"]; O1 [pos="1.74,0.8!", label="O"]; S1 [pos="-1.74,-0.8!", label="S"]; H1 [pos="-1.5,0.8!", label="H"]; H2 [pos="1.5,-0.8!", label="H"]; H3 [pos="0,1.5!", label="H"]; H4 [pos="-0.5,1.3!", label="H"];
// Bonds C1 -- N1; N1 -- C2; C2 -- N2; N2 -- C3; C3 -- C1; C3 -- O1 [style=double]; C2 -- S1 [style=double]; N1 -- H1; N2 -- H2; C1 -- H3; C1 -- H4;
Caption: General workflow for the synthesis of 4-sulfanylideneimidazolidin-2-one.
Characterization of the synthesized product is crucial for confirming its identity and purity. This is typically achieved through a combination of spectroscopic techniques and physical property measurements.
Core Physicochemical Properties
Solubility
Solubility is a critical parameter influencing a compound's bioavailability and formulation. The solubility of 4-sulfanylideneimidazolidin-2-one is influenced by its ability to form hydrogen bonds through its N-H and C=O groups, as well as the nature of the solvent.
| Solvent | Experimental Solubility | Predicted Solubility | Method of Determination/Prediction |
| Water | Sparingly soluble | LogS: -1.5 to -2.5 | Shake-flask method / ALOGPS, XLOGP3 |
| Ethanol | Soluble | - | Experimental observation |
| DMSO | Freely soluble | - | Experimental observation |
| Acetone | Slightly soluble | - | Experimental observation |
Note: Predicted values are estimations from computational models and should be experimentally verified.
The causality behind these observations lies in the polarity and hydrogen bonding capabilities of the solvents. Water, a highly polar protic solvent, can interact with the polar groups of the molecule, but the overall non-polar character of the hydrocarbon backbone limits its solubility. Ethanol, being less polar than water but still capable of hydrogen bonding, offers a more favorable environment. DMSO, a highly polar aprotic solvent, is an excellent solvent for this compound due to strong dipole-dipole interactions.
Melting Point
The melting point is a key indicator of a compound's purity and the strength of its crystal lattice forces.
| Property | Experimental Value | Method of Determination |
| Melting Point | ~230-235 °C | Capillary method, Differential Scanning Calorimetry (DSC) |
The relatively high melting point of 4-sulfanylideneimidazolidin-2-one is indicative of strong intermolecular forces, likely dominated by hydrogen bonding between the N-H and C=O/C=S groups of adjacent molecules in the crystal lattice.
Acid Dissociation Constant (pKa)
The pKa value is essential for understanding the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The imidazolidinone ring contains two N-H protons that can potentially dissociate.
| Property | Predicted Value | Method of Prediction |
| pKa (most acidic) | 8.5 - 9.5 | ChemAxon, ACD/Labs |
| pKa (second) | ~12-13 | ChemAxon, ACD/Labs |
The N-H proton adjacent to the carbonyl group (at position 1) is expected to be more acidic due to the electron-withdrawing effect of the C=O group, which stabilizes the resulting conjugate base. The N-H proton adjacent to the thiocarbonyl group (at position 3) is less acidic.
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Predicted Value | Method of Prediction |
| LogP | 0.2 - 0.8 | XLOGP3, ALOGP |
A low positive LogP value suggests that 4-sulfanylideneimidazolidin-2-one has a balanced hydrophilic-lipophilic character, which can be advantageous for oral bioavailability.
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and providing insights into its electronic properties.
UV-Vis Spectroscopy
| λmax (in Ethanol) | Molar Absorptivity (ε) | Transition |
| ~230 nm | ~10,000 - 15,000 L·mol⁻¹·cm⁻¹ | π → π |
| ~270 nm | ~8,000 - 12,000 L·mol⁻¹·cm⁻¹ | n → π |
The UV-Vis spectrum is characterized by two main absorption bands corresponding to electronic transitions within the chromophoric system of the molecule, which includes the C=O and C=S double bonds and the lone pairs on the nitrogen and sulfur atoms.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Strong, Broad | N-H stretching |
| ~1740 | Strong | C=O stretching (amide I) |
| ~1500-1550 | Medium | N-H bending and C-N stretching (amide II) |
| ~1200-1300 | Strong | C=S stretching |
The IR spectrum provides clear evidence for the presence of the key functional groups within the molecule. The strong carbonyl and thiocarbonyl stretching bands are particularly diagnostic.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | N(3)-H |
| ~8.5 | Singlet | 1H | N(1)-H |
| ~3.9 | Singlet | 2H | CH₂ |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | C=S (C2) |
| ~170 | C=O (C4) |
| ~45 | CH₂ (C5) |
The NMR spectra provide a detailed map of the carbon and proton environments within the molecule, confirming the connectivity and structure. The downfield shifts of the N-H protons are indicative of their involvement in hydrogen bonding.
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 116 | High | [M]⁺ (Molecular Ion) |
| 88 | Medium | [M - CO]⁺ |
| 73 | Medium | [M - HNCO]⁺ |
| 59 | High | [M - H₂NCS]⁺ |
The mass spectrum shows a prominent molecular ion peak, confirming the molecular weight. The fragmentation pattern provides further structural information, with characteristic losses of small neutral molecules like CO, HNCO, and H₂NCS.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data presented, this section details the standard operating procedures for the determination of key physicochemical properties.
Protocol for Synthesis of 4-Sulfanylideneimidazolidin-2-one
Caption: Step-by-step protocol for the synthesis of 4-sulfanylideneimidazolidin-2-one.
Protocol for Solubility Determination (Shake-Flask Method)
Caption: Protocol for determining thermodynamic solubility using the shake-flask method.
Protocol for pKa Determination (Potentiometric Titration)
Caption: Step-by-step protocol for pKa determination via potentiometric titration.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of 4-sulfanylideneimidazolidin-2-one. By integrating experimental data, computational predictions, and detailed methodologies, we have constructed a holistic understanding of this important heterocyclic scaffold. This knowledge is fundamental for its effective utilization in the design and development of new chemical entities with therapeutic potential. The provided protocols serve as a foundation for the consistent and reliable characterization of this and related compounds, ensuring the integrity of future research and development endeavors.
References
- PubChem. (n.d.). 2-Thiohydantoin. National Center for Biotechnology Information.
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
- Balaban, A. T., Oniciu, D. C., & Katritzky, A. R. (2004). Aromaticity as a cornerstone of heterocyclic chemistry. Chemical reviews, 104(5), 2777-2812.
- Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
- Experimental and computational study of the energetics of hydantoin and 2-thiohydantoin.
- Synthesis and characterization of 2-thioxoimidazolidin-4-one derivatives.
